![molecular formula C11H12N4O2 B1433459 Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706459-79-1](/img/structure/B1433459.png)
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate
Overview
Description
“Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate” is a complex organic compound. It contains a methyl benzoate group and a 5-methyl-1H-tetrazol group. Methyl benzoate is a commonly used reagent in organic chemistry with the formula C6H5COOCH3. The 5-methyl-1H-tetrazol group is a type of tetrazole, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms .
Scientific Research Applications
Supramolecular Structures
The study of hydrogen-bonded supramolecular structures reveals the significance of related compounds in understanding molecular interactions. For instance, various substituted benzoates, including similar compounds to Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate, have been linked through hydrogen bonds into chains, sheets, and three-dimensional frameworks. These structures are pivotal in understanding molecular assembly and designing new materials with specific properties (Portilla et al., 2007).
Organic Synthesis
In organic synthesis, novel methods for creating compounds with tetrazole groups have been developed. For example, a novel synthesis approach for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles showcases the utility of this compound analogs in synthesizing biologically potent tetrazole derivatives. This method emphasizes the relevance of tetrazole compounds in developing new chemical entities (Rao et al., 2014).
Material Science and Mesogenic Behavior
Tetrazole derivatives, including those similar to this compound, exhibit interesting properties in material science. For instance, the synthesis and characterization of new tetrazole liquid crystals have been reported, highlighting their potential in advanced materials. The study details the mesogenic behavior and photoluminescent properties of these compounds, offering insights into their application in electronic and photonic devices (Tariq et al., 2013).
Photoluminescence and Coordination Polymers
Hydrothermal synthesis techniques have led to the development of coordination polymers based on tetrazole derivatives. These studies not only provide a deeper understanding of the structural assembly of such polymers but also explore their photoluminescent properties, which are crucial for applications in sensing, imaging, and light-emitting devices (Wang et al., 2012).
Mechanism of Action
Target of Action
Compounds with a tetrazole group, such as 1h-tetrazol-5-yl derivatives, have been known to exhibit potent angiotensin ii antihypertensive activity . Therefore, it’s plausible that Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate may interact with similar targets.
Mode of Action
Compounds with similar structures have been observed to form multiple hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction could potentially lead to changes in the target’s function.
Biochemical Pathways
Given the potential antihypertensive activity of similar compounds , it’s possible that this compound may influence pathways related to blood pressure regulation and cardiovascular function.
Result of Action
Similar compounds have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.
properties
IUPAC Name |
methyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)7-9-3-5-10(6-4-9)11(16)17-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNSILMWOBEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)
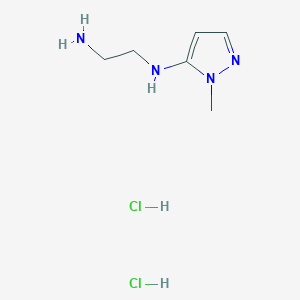
![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
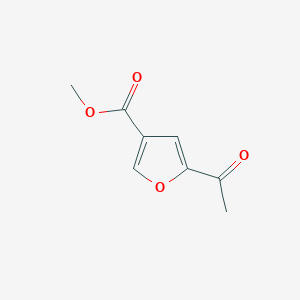

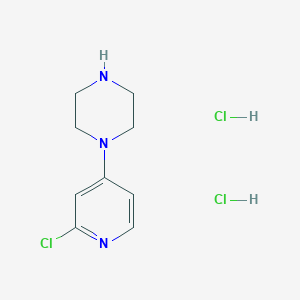
![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)

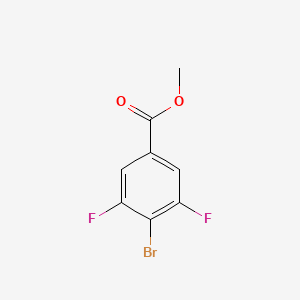
![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)
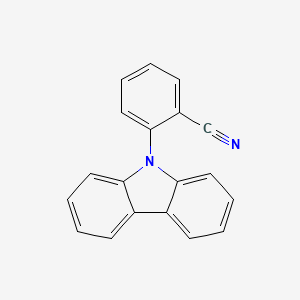
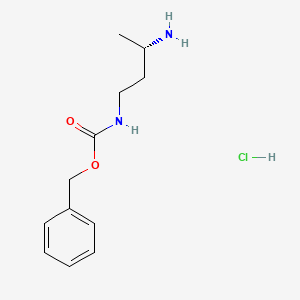
![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)